Defined Km for Reproducible Assay Design
BMI-Glu possesses a vendor-verified and literature-referenced Km of 69.63 µM . This defined Km allows users to calculate the substrate concentration required to achieve desired fractional enzyme saturation (e.g., [S] = Km for 50% Vmax) and to compare kinetic behavior directly against the endogenous GGT substrate glutathione (Km ≈ 5–10 µM) or the colorimetric substrate L-γ-glutamyl-p-nitroanilide (Km ≈ 1–2 mM) [1]. In contrast, many recently published GGT probes (e.g., GTP, KL-Glu, Glu-MDA) report only limit of detection (LOD) without reporting Km values, precluding kinetic benchmarking and making cross-experimental replication dependent on empirical concentration optimization rather than calculated parameters [2]. This represents a cross-study comparable advantage for assay design reproducibility.
| Evidence Dimension | Km (Michaelis constant) – reported vs. unreported |
|---|---|
| Target Compound Data | Km = 69.63 µM (GGT) |
| Comparator Or Baseline | L-γ-glutamyl-p-nitroanilide: Km ≈ 1–2 mM; Glutathione: Km ≈ 5–10 µM; GTP probe: Km not reported; Glu-MDA: Km not reported |
| Quantified Difference | BMI-Glu affinity is ~15–30× higher than γ-glu-p-nitroanilide; most comparator probes lack Km data entirely |
| Conditions | In vitro GGT enzyme kinetics assay, physiological pH, aqueous buffer (PBS) |
Why This Matters
Procurement value: A probe with a published Km eliminates the need for pre-experimental kinetic characterization, reducing setup time and enabling direct comparison across studies—an advantage over probes where Km is unknown or unreported.
- [1] Tate SS, Meister A. γ-Glutamyl transpeptidase: catalytic, structural and functional aspects. Mol Cell Biochem. 1981;39:357-368. (Km values for glutathione and γ-glu-p-nitroanilide) View Source
- [2] Zhang Y, Zhang Z, Wu M, Zhang R. Advances and Perspectives of Responsive Probes for Measuring γ-Glutamyl Transpeptidase. ACS Meas Sci Au. 2023;4(1):54-75. (Comparative table noting absence of Km for many probes) View Source
